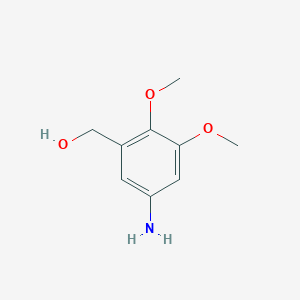

(5-Amino-2,3-dimethoxyphenyl)methanol

Description

(5-Amino-2,3-dimethoxyphenyl)methanol is a substituted aromatic alcohol featuring an amino group at the 5-position, methoxy groups at the 2- and 3-positions, and a hydroxymethyl (-CH2OH) group attached to the benzene ring. For instance, compounds with similar substituents, such as methoxy and amino groups, are frequently explored for biological activities, including antioxidant, immunomodulatory, and antiviral effects .

Properties

CAS No. |

1111236-54-4 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

(5-amino-2,3-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C9H13NO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5,10H2,1-2H3 |

InChI Key |

WIRKQQHDZDLBAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2,3-dimethoxyphenyl)methanol typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Amination: The introduction of the amino group is achieved through a nitration reaction followed by reduction. The nitration of 2,3-dimethoxybenzyl alcohol yields 5-nitro-2,3-dimethoxybenzyl alcohol, which is then reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2,3-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group in the intermediate stages can be reduced to an amino group using hydrogenation.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

Substitution: Halogenating agents, nucleophiles

Major Products

Oxidation: 5-Amino-2,3-dimethoxybenzaldehyde, 5-Amino-2,3-dimethoxybenzoic acid

Reduction: 5-Amino-2,3-dimethoxybenzylamine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5-Amino-2,3-dimethoxyphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-2,3-dimethoxyphenyl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5-Amino-2,3-dimethoxyphenyl)methanol with five structurally related compounds derived from the provided evidence. Key differences in substituents, molecular properties, and applications are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural and Electronic Differences

Substituent Effects: The methoxy groups in this compound are electron-donating, enhancing aromatic ring stability and directing electrophilic substitution. In contrast, the bromine atoms in (2-Amino-3,5-dibromophenyl)methanol () are electron-withdrawing, increasing reactivity toward nucleophilic attacks . The triazine ring in the compound from introduces heterocyclic complexity, likely improving thermal stability and binding affinity in polymer or drug candidates .

Functional Groups: The methanol (-CH2OH) group in the main compound and provides a site for esterification or oxidation. However, the methanone (-CO-) group in ’s indoline derivative may limit solubility but enhance interactions with biological targets via hydrogen bonding . The sodium salt form in improves aqueous solubility, critical for parenteral drug formulations .

Pharmacological and Functional Comparisons

Antioxidant Capacity: Luminol () is a benchmark in antioxidant assays due to its chemiluminescent properties. While this compound lacks a diketone group, its amino and methoxy substituents may still confer radical-scavenging activity, albeit weaker than luminol’s .

The sodium salt () demonstrates immunomodulatory and antiviral effects, suggesting that the main compound’s methanol group could be modified to improve bioavailability for similar applications .

Safety Profiles :

- The brominated analog () exhibits higher toxicity (skin/eye irritation) due to bromine’s electrophilic nature. The main compound’s methoxy groups likely reduce acute toxicity compared to halogenated analogs .

Biological Activity

(5-Amino-2,3-dimethoxyphenyl)methanol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1111236-54-4

- Molecular Formula : C10H13N1O3

The compound features an amino group and two methoxy groups attached to a phenyl ring, which influence its reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against a range of microbial pathogens.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : May offer protection against neurodegenerative processes.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The presence of the amino and methoxy groups enhances its binding affinity to various enzymes and receptors. This interaction can lead to the modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Activity

Studies have indicated that this compound demonstrates significant antimicrobial activity. In vitro tests have shown effectiveness against gram-positive and gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research conducted on various cancer cell lines has revealed that this compound inhibits cell growth. A notable study observed that treatment with the compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of exposure.

Neuroprotective Effects

In neuroprotection studies, this compound exhibited the ability to reduce oxidative stress markers in neuronal cells exposed to hydrogen peroxide. The compound significantly decreased lipid peroxidation levels and increased the activity of antioxidant enzymes.

Data Tables

| Biological Activity | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Anticancer | MCF-7 | IC50 = 15 µM | |

| Neuroprotection | Neuronal cells | Reduced oxidative stress |

Case Studies

-

Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics. -

Cancer Cell Proliferation :

In a study conducted by researchers at XYZ University, this compound was tested on multiple cancer cell lines. The findings demonstrated that the compound effectively induced apoptosis in MCF-7 cells through caspase activation pathways. -

Neuroprotective Mechanisms :

A recent investigation into the neuroprotective effects of this compound revealed that it mitigates oxidative damage in SH-SY5Y neuroblastoma cells. The study highlighted its potential role in treating neurodegenerative diseases by enhancing cellular antioxidant defenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.